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2-methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug-likeness ADME

2-Methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 903206-94-0) is a fully synthetic, polysubstituted pyrazolo[1,5-a]pyrimidine featuring a 5-propyl chain, a 2-methyl-3-phenyl substitution, and a 7-position (pyridin-4-yl)amine tail. The pyrazolo[1,5-a]pyrimidine core is a privileged adenine-bioisosteric scaffold exploited extensively in kinase inhibitor design and phosphodiesterase (PDE) inhibition programs.

Molecular Formula C21H21N5
Molecular Weight 343.4g/mol
CAS No. 903206-94-0
Cat. No. B357514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS903206-94-0
Molecular FormulaC21H21N5
Molecular Weight343.4g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=NC=C3)C)C4=CC=CC=C4
InChIInChI=1S/C21H21N5/c1-3-7-18-14-19(23-17-10-12-22-13-11-17)26-21(24-18)20(15(2)25-26)16-8-5-4-6-9-16/h4-6,8-14H,3,7H2,1-2H3,(H,22,23)
InChIKeyFNOVJEJTUXZKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine – Compound Identity and Scaffold Overview for Procurement Evaluation


2-Methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 903206-94-0) is a fully synthetic, polysubstituted pyrazolo[1,5-a]pyrimidine featuring a 5-propyl chain, a 2-methyl-3-phenyl substitution, and a 7-position (pyridin-4-yl)amine tail. The pyrazolo[1,5-a]pyrimidine core is a privileged adenine-bioisosteric scaffold exploited extensively in kinase inhibitor design and phosphodiesterase (PDE) inhibition programs [1]. This specific compound carries a calculated XLogP3 of 4.3, 1 hydrogen-bond donor, 4 hydrogen-bond acceptors, and a molecular weight of 343.4 g/mol, placing it within oral drug-likeness space (zero Rule-of-5 violations) while its 5-propyl substituent distinguishes it from the more common 5-methyl or 5-isopropyl congeners in terms of lipophilicity and potential target engagement [2].

Why 2-Methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Interchanged with Generic Pyrazolo[1,5-a]pyrimidine Analogs


Pyrazolo[1,5-a]pyrimidin-7-amines display steep structure–activity relationships (SAR) where subtle alterations at the 5-position alkyl chain drastically modulate lipophilicity, target selectivity, and cellular potency. The 5-propyl group in this compound confers a distinct LogP profile and steric bulk compared to the 5-methyl or 5-isopropyl variants, directly influencing binding-pocket complementarity across the kinome and PDE isoform families [1]. 4-Pyridyl N-substitution further provides a hydrogen-bond acceptor/donor pattern that differs from benzyl, cycloalkyl, or 2-pyridylmethyl analogs and has been specifically claimed in kinase-inhibitor patents as a pharmacophore element for ATP-site anchoring [2]. Therefore, substituting a generic pyrazolo[1,5-a]pyrimidin-7-amine for this specific regioisomer risks loss of on-target activity, altered selectivity windows, and unpredictable ADME behavior.

Quantitative Differentiation Evidence: 2-Methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


Lipophilicity Differences (XLogP3) as Surrogate for Membrane Permeability and Target Engagement vs. 5-Methyl and 5-Isopropyl Congeners

The 5-propyl chain in the target compound produces a calculated XLogP3 of 4.3, which is 0.8–1.2 log units higher than the 5-methyl analog (XLogP3 ≈ 3.1–3.5) and 0.3–0.6 log units higher than the 5-isopropyl analog (XLogP3 ≈ 3.7–4.0) on the identical pyrazolo[1,5-a]pyrimidine core [1]. The elevated lipophilicity of the target compound can enhance passive membrane permeability and intracellular accumulation, a critical parameter for cell-based kinase or PDE inhibitor screening campaigns where compounds must traverse the phospholipid bilayer to reach cytosolic targets [2].

Lipophilicity Drug-likeness ADME

Kinase Selectivity Fingerprint: 5-Propyl vs. 5-Methyl Pyrazolo[1,5-a]pyrimidin-7-amines in Multi-Kinase Panels

In a series of 7-aryl-2-methyl-3-substituted pyrazolo[1,5-a]pyrimidines tested against a panel of receptor tyrosine kinases (RTKs: TrkA, ALK2, c-KIT, EGFR) and serine/threonine kinases (STKs: PIM1, CK2α, CHK1, CDK2), 5-substitution profoundly impacted selectivity. Compounds bearing 5-propyl chains (e.g., compound 10e) exhibited submicromolar IC50 values across multiple kinases (TrkA, ALK2, c-KIT, EGFR, PIM1, CK2α, CHK1, CDK2) with antiproliferative IC50 values of 3.36 μM (MCF7), 1.40 μM (HCT116), and 3.49 μM (EKX), whereas the corresponding 5-methyl analogs showed narrower kinase inhibition profiles and lower cellular potency, underscoring the 5-propyl group's role in widening the kinome-inhibition spectrum [1].

Kinase inhibition Selectivity SAR

Anti-Mycobacterial Activity of 3-Phenyl-N-(pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines and Differentiation by N-Substitution Pattern

A focused library of 70 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines was evaluated for inhibition of Mycobacterium tuberculosis ATP synthase, yielding minimum inhibitory concentrations (MIC) as low as <0.5 μg/mL against M.tb H37Rv [1]. Replacement of the N-(pyridin-2-ylmethyl) with an N-(pyridin-4-yl) group (as present in the target compound) alters the hydrogen-bonding geometry with the ATP synthase binding pocket, predicted to modulate potency and resistance profiles. While direct anti-mycobacterial data for the exact N-(pyridin-4-yl) compound are not yet published, the 3-phenyl-5-propyl core has been validated as an ATP synthase pharmacophore, placing the target compound in a distinct SAR sub-series that merits head-to-head comparison with the pyridin-2-ylmethyl lead series [1].

Antitubercular Mycobacterium tuberculosis ATP synthase inhibition

PDE4B Inhibitory Potential Correlated with 5-Alkyl Chain Length: 5-Propyl vs. 5-Methyl Pyrazolo[1,5-a]pyrimidine-7-amines

In a lead optimization campaign targeting PDE4B, pyrazolo[1,5-a]pyrimidine-7-amines with 5-alkyl substituents demonstrated a clear SAR trend: increasing alkyl chain length from methyl to propyl correlated with improved PDE4B IC50 values, from 165 nM (5-methyl hit compound) to 26 nM for the optimized 5-propyl congener (compound 23) [1]. Further elaboration yielded a dual PDE4B/PDE4D inhibitor with IC50 0.54 nM/0.65 nM (compound 24). The target compound's 5-propyl substitution places it on this trajectory, suggesting PDE4B inhibitory activity in the sub-100 nM range, pending direct assay confirmation.

PDE4 inhibition Inflammation CNS

Procurement-Relevant Application Scenarios for 2-Methyl-3-phenyl-5-propyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine


Multi-Kinase Probe for Phenotypic Cancer Cell Screening

The broad-spectrum kinase inhibition profile associated with 5-propyl pyrazolo[1,5-a]pyrimidin-7-amines (submicromolar IC50 values against TrkA, ALK2, c-KIT, EGFR, PIM1, CK2α, CHK1, CDK2) makes this compound suitable as a multi-kinase chemical probe in phenotypic screening of cancer cell line panels, particularly MCF7 (breast), HCT116 (colon), and EKVX (lung) lines where sub-4 μM antiproliferative IC50 values have been demonstrated for the core chemotype [1].

PDE4 Inhibitor Lead Optimization Campaigns

The documented SAR trajectory linking 5-propyl substitution to enhanced PDE4B potency (26 nM for optimized congener, up to 0.54 nM for elaborated dual PDE4B/D inhibitor) positions this compound as a key intermediate-scaffold reference standard in PDE4 inhibitor lead optimization for asthma, COPD, and idiopathic pulmonary fibrosis programs [2].

Anti-Tubercular ATP Synthase Inhibitor Exploration

The 3-phenyl-5-propyl pyrazolo[1,5-a]pyrimidine core has been validated as an M. tuberculosis ATP synthase pharmacophore with sub-μg/mL MIC values. Researchers can deploy this compound to explore the unexplored N-(pyridin-4-yl) SAR space for potential resistance-breaking anti-tubercular agents, benchmarking directly against published N-(pyridin-2-ylmethyl) leads [3].

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